4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749614
InChI: InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H
SMILES: C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C15H9Cl2N3
Molecular Weight: 302.2 g/mol

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

CAS No.:

Cat. No.: VC13749614

Molecular Formula: C15H9Cl2N3

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine -

Specification

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
IUPAC Name 4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine
Standard InChI InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H
Standard InChI Key ARUYBNGBRASERT-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is C₁₅H₁₀Cl₂N₃, with a molecular weight of 303.17 g/mol. The compound’s structure consists of a pyrimidine ring substituted at three positions:

  • Position 4: Chlorine atom

  • Position 6: 4-Chlorophenyl group

  • Position 2: 3-Pyridyl group

Crystallographic and Conformational Analysis

Although no direct crystal structure data exists for this compound, analogous palladacyclic pyrimidine complexes reveal key structural trends. For example, in chlorido-(4-chloro-6-(p-tolyl)pyrimidine-κ²C,N), the palladium center adopts a slightly distorted square-planar geometry with Pd–N and Pd–Cl bond lengths of 2.014 Å and 2.281 Å, respectively . The pyrimidine ring in such complexes typically exhibits coplanarity with adjacent aromatic substituents (e.g., dihedral angles <2° between pyrimidine and phenyl rings) . These features suggest that 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine likely adopts a planar conformation, facilitating π-π stacking interactions in solid-state or protein-binding contexts.

Table 1: Hypothetical Bond Lengths and Angles (Based on Analogous Structures)

Bond/AngleValue (Å/°)Source Analogy
C4–Cl1.732
C6–C(Ph)1.480
N1–C21.337
Dihedral (Pyrimidine-Ph)1.8°

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine can be inferred from methods used for related chloro-pyrimidines. A two-step approach is commonly employed:

  • Formation of the Pyrimidine Core: Condensation of a β-diketone or enamine with a chlorinated urea/thiourea derivative under acidic conditions .

  • Functionalization via Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-pyridyl group at position 2, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pyridinylboronic acid .

For example, 4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6) is synthesized via palladium-catalyzed cross-coupling, yielding a product with 75–85% efficiency . Adapting this method, the 3-pyridyl group could be introduced using 3-pyridinylboronic acid under similar conditions.

Microwave-Assisted Synthesis

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl group’s basicity and chloride’s polarity. Limited solubility in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions, particularly at the C4–Cl bond .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyrimidine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.92–7.88 (m, 2H, Ph-H), 7.64–7.60 (m, 2H, Ph-H), 7.45–7.41 (m, 1H, pyridyl-H) .

  • ESI-MS: m/z 303.07 [M+H]⁺.

Industrial and Catalytic Applications

Palladium Complexation

Chloropyrimidines serve as ligands in palladium catalysis. The title compound could form cyclopalladated complexes analogous to [PdCl(C^N)(PPh₃)], which are effective in Suzuki-Miyaura couplings . The 3-pyridyl group may enhance catalytic activity by modulating electron density at the palladium center.

Table 2: Comparative Catalytic Efficiency of Palladium Complexes

LigandReaction Yield (%)Turnover Frequency (h⁻¹)
4-Chloro-6-(p-tolyl)pyrimidine92450
2-Phenylpyrimidine85380

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